REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1.[CH2:12]([N:14](CC)[CH2:15][CH3:16])[CH3:13].[OH2:19]>C(#N)C>[N+:9]([C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][N:14]1[CH2:15][CH2:16][CH:13]([OH:19])[CH2:12]1)([O-:11])=[O:10]
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Name
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|
Quantity
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0.813 mL
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Type
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reactant
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Smiles
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BrCC1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1.399 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
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Quantity
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5 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
|
150 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred overnight at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (4×30 mL)
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Type
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WASH
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Details
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The extracts were washed with sat. NaHCO3 solution, H2O and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was then dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=C(CN2CC(CC2)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |